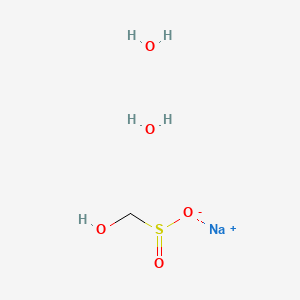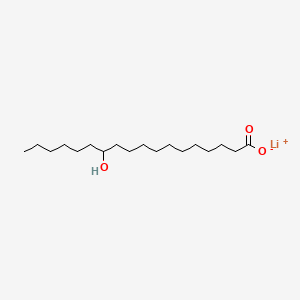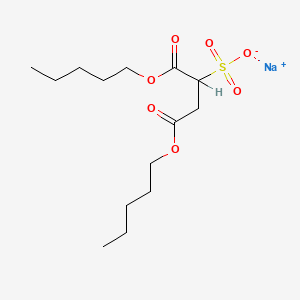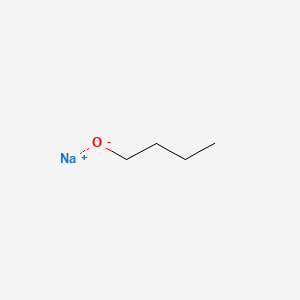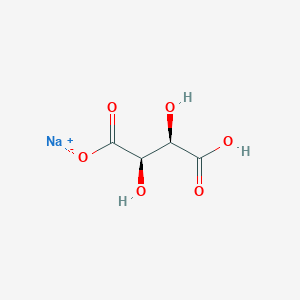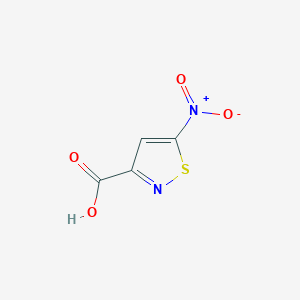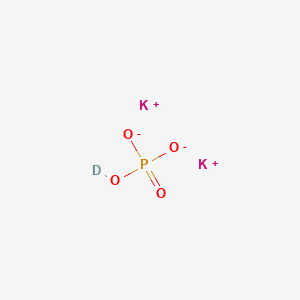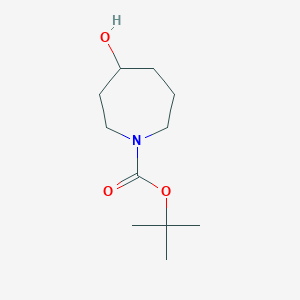
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane), also known as trans-4-propylcyclohexyl cyclopropyl ketone (TPCK), is a synthetic cyclopropyl ketone that has been used extensively in scientific research applications. It has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Scientific Research Applications
TPCK has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein folding, and membrane transport. It has also been used to study the effects of cyclopropyl ketones on the activity of enzymes, such as acetylcholinesterase and chymotrypsin. Additionally, TPCK has been used to study the structural and functional characteristics of proteins and lipids.
Mechanism Of Action
The mechanism of action of TPCK is not fully understood. It is believed to interact with enzymes and proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. It is also thought to interact with lipids through hydrophobic interactions.
Biochemical And Physiological Effects
TPCK has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and chymotrypsin. It has also been found to affect the folding and stability of proteins, as well as the transport of lipids across cell membranes. Additionally, TPCK has been found to have anti-inflammatory and anti-cancer effects.
Advantages And Limitations For Lab Experiments
TPCK has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly efficient, producing a yield of up to 90%. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use. It is not soluble in water and is not as potent as some other cyclopropyl ketones. Additionally, its mechanism of action is not fully understood.
Future Directions
TPCK has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further elucidating the mechanism of action of TPCK and exploring its potential applications in drug development. Additionally, further studies could be conducted to explore the effects of TPCK on other enzymes and proteins. Finally, research could be conducted to explore the potential of TPCK as an anti-cancer agent and its potential applications in other areas of medicine.
properties
IUPAC Name |
1-[(E)-prop-1-enyl]-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3,5,15-18H,4,6-14H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLDLGGHXYCEO-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C2CCC(CC2)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624418 | |
| Record name | (1r,1's,4r,4'r)-4-[(1E)-1-Propen-1-yl]-4'-propyl-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | |
CAS RN |
279246-65-0 | |
| Record name | (1r,1's,4r,4'r)-4-[(1E)-1-Propen-1-yl]-4'-propyl-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans,trans-4-((E)-propen-1-yl)-4'-propyl-bicyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



